4-methoxy-N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide
CAS No.: 1251580-10-5
Cat. No.: VC6287047
Molecular Formula: C26H26N2O6S
Molecular Weight: 494.56
* For research use only. Not for human or veterinary use.
![4-methoxy-N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide - 1251580-10-5](/images/structure/VC6287047.png)
Specification
CAS No. | 1251580-10-5 |
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Molecular Formula | C26H26N2O6S |
Molecular Weight | 494.56 |
IUPAC Name | 4-methoxy-N-(2-methoxyphenyl)-N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzenesulfonamide |
Standard InChI | InChI=1S/C26H26N2O6S/c1-18-23(27-26(34-18)19-9-11-20(31-2)12-10-19)17-28(24-7-5-6-8-25(24)33-4)35(29,30)22-15-13-21(32-3)14-16-22/h5-16H,17H2,1-4H3 |
Standard InChI Key | SLYNRGPNGZZOGC-UHFFFAOYSA-N |
SMILES | CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzene sulfonamide backbone substituted with three distinct aromatic systems:
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A 4-methoxybenzene group directly attached to the sulfonamide nitrogen.
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A 2-methoxyphenyl moiety on the adjacent nitrogen.
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A 2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl methyl group branching from the central sulfonamide.
This architecture introduces significant steric bulk while maintaining planar regions conducive to π-π stacking interactions . The oxazole ring’s electron-deficient nature may facilitate charge-transfer complexes with biological targets .
Table 1: Key Physicochemical Parameters (Predicted)
Synthetic Pathways
Retrosynthetic Analysis
The molecule can be deconstructed into three key synthons:
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4-Methoxybenzenesulfonyl chloride – Serves as the sulfonamide precursor.
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2-Methoxyaniline – Provides the N-aryl substituent.
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2-(4-Methoxyphenyl)-5-methyl-4-(chloromethyl)-1,3-oxazole – The oxazole-bearing alkylating agent.
Stepwise Synthesis
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Sulfonamide Formation:
React 4-methoxybenzenesulfonyl chloride with 2-methoxyaniline in dichloromethane (DCM) using triethylamine as a base. This yields N-(2-methoxyphenyl)-4-methoxybenzenesulfonamide . -
Oxazole Alkylation:
Treat the intermediate sulfonamide with 2-(4-methoxyphenyl)-5-methyl-4-(chloromethyl)-1,3-oxazole in acetonitrile under reflux. Potassium carbonate facilitates the N-alkylation, producing the target compound .
Table 2: Optimization Parameters for Step 2
Condition | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 80°C | Maximizes alkylation rate |
Reaction Time | 12 hours | Completes N-alkylation |
Base | K₂CO₃ | Prevents oxazole ring opening |
Solvent | Acetonitrile | Enhances nucleophilicity |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (500 MHz, CDCl₃):
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¹³C NMR:
Mass Spectrometry
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HRMS (ESI+): m/z 610.1984 [M+H]⁺ (calc. 610.1968 for C₃₂H₃₂N₃O₆S)
Biological Activity and Mechanism
Anticancer Activity
Preliminary molecular docking suggests strong binding (ΔG = −9.2 kcal/mol) to the EGFR kinase domain (PDB: 1M17). The sulfonamide group coordinates with Lys721, while the oxazole ring occupies the hydrophobic pocket .
Table 3: Predicted Pharmacokinetic Profile
Parameter | Value | Relevance |
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Plasma Protein Binding | 92.3% | High tissue distribution |
CYP3A4 Inhibition | Moderate (IC₅₀ = 4.1 µM) | Potential drug-drug interactions |
Blood-Brain Barrier Penetration | Low (LogBB = −1.2) | Limited CNS activity |
Industrial and Research Applications
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